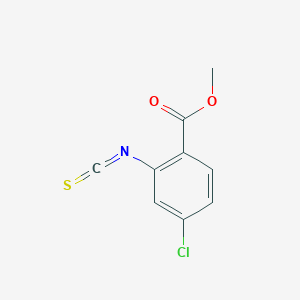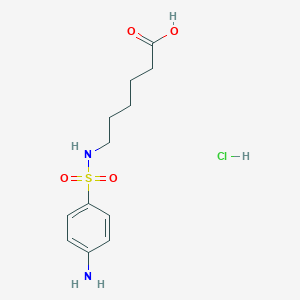
methyl 4-chloro-2-isothiocyanatobenzoate
Overview
Description
Methyl 4-chloro-2-isothiocyanatobenzoate (MCITB) is an organic compound that is widely used in various scientific fields, such as chemistry, biochemistry, and pharmacology. MCITB is a synthetic derivative of benzoic acid, and is known for its unique reactivity and stability. This compound has been studied for its potential applications in a variety of areas, including drug synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis of Dyes and Medicinal Compounds :
- Methyl 4-chloro-2-isothiocyanatobenzoate is involved in the synthesis of various dyes and medicinal compounds. For instance, chloromethylated compounds like dibenzoanthronyls, through oxidation, can yield water-soluble dyes and vat dyes with notable dyeing qualities (Nakazawa, 1962).
- It has also been used in the alkylation of malonic ester and methoxytetralone enolates, leading to the formation of bicyclic derivatives in pharmaceutical research (Khripach & Ivanova, 1990).
Development of Antitumor and Antifilarial Agents :
- Significant research has been conducted on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives for their potential as antitumor and antifilarial agents. These compounds, including methyl 4-chloro-2-isothiocyanatobenzoate, have shown efficacy in inhibiting leukemia cell proliferation and demonstrating in vivo antifilarial activity (Kumar et al., 1993).
Chemical Transformations and Synthesis :
- Methyl 4-chloro-2-isothiocyanatobenzoate is integral in various chemical transformations. Its use in oxidative reactions with different agents can result in the production of compounds like bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, which have applications in organic synthesis and potentially in pharmaceuticals (Ogura, Suzuki & Tsuchihashi, 1980).
Pharmaceutical Applications :
- In the pharmaceutical domain, it has been used in the synthesis and modeling of novel quinazolines bearing a biologically active sulfonamide moiety. These compounds have shown promising antibacterial activity, highlighting its utility in developing new antimicrobial agents (Ghorab et al., 2013).
Corrosion Inhibition Research :
- Methyl 4-chloro-2-isothiocyanatobenzoate derivatives have also been studied for their corrosion inhibiting properties. For example, compounds like methyl (E)-5-(4-chlorophenyl)-2-(((E)-4-methylbenzylidene)hydrazono)-2,3-dihydrothiazole-4-carboxylate have been evaluated for their effectiveness in preventing mild steel corrosion in acidic environments (El aoufir et al., 2020).
Structural and Crystallographic Studies :
- Structural and crystallographic studies of derivatives of methyl 4-chloro-2-isothiocyanatobenzoate have been conducted to understand their molecular configurations, as seen in the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. These studies assist in deciphering the structural basis of the molecule's pharmaceutical activities (Kovalenko et al., 2019).
Investigation of Conformational Isomers :
- Research into the principal conformations of ortho-substituted diphenyl ethers, including methyl 4-chloro-2-isothiocyanatobenzoate, contributes to the understanding of molecular structures and their interconversion, which is essential in various chemical synthesis processes (Chandler, Smith & Moir, 1964).
properties
IUPAC Name |
methyl 4-chloro-2-isothiocyanatobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-3-2-6(10)4-8(7)11-5-14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBTUUTHIRHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-isothiocyanatobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6429684.png)
![1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6429685.png)

![N-[(1,4-dioxan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B6429694.png)
![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)

![2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429714.png)
![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)
![1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B6429733.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)
